molecular formula C6H10O2 B3051128 5-methyltetrahydro-2H-pyran-2-one CAS No. 3123-98-6

5-methyltetrahydro-2H-pyran-2-one

Cat. No. B3051128
CAS RN: 3123-98-6
M. Wt: 114.14 g/mol
InChI Key: GQUBDAOKWZLWDI-UHFFFAOYSA-N
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Description

5-Methyltetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C6H10O2 . It has an average mass of 114.142 Da and a monoisotopic mass of 114.068077 Da . It is also known by other names such as 5-methyloxan-2-one and 5-methyl-tetrahydro-pyran-2-one .


Molecular Structure Analysis

The molecular structure of 5-methyltetrahydro-2H-pyran-2-one consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C6H10O2/c1-5-2-3-6 (7)8-4-5/h5H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methyltetrahydro-2H-pyran-2-one include a molecular weight of 114.14 g/mol . It has a computed XLogP3-AA value of 1 . The compound has no hydrogen bond donors, 2 hydrogen bond acceptors, and no rotatable bonds . Its exact mass is 114.068079557 g/mol , and it has a topological polar surface area of 26.3 Ų . The compound has a complexity of 98.7 .

Scientific Research Applications

1. Solvent Effects in Isomer Distribution

Research by Ren et al. (2008) explored the effects of different solvents on the distribution of configurational and conformational isomers of compounds related to 5-methyltetrahydro-2H-pyran-2-one. Their study provided insights into the behavior of these isomers in various solvents like methanol, chloroform, and acetone, utilizing computational methods for prediction and NMR spectra for examination (Ren et al., 2008).

2. Synthesis of Chiral Methyl-Branched Building Blocks

Mineeva (2015) demonstrated the synthesis of chiral methyl-branched building blocks starting from 4-methyltetrahydro-2H-pyran-2-one. The potential applications of these compounds include the synthesis of insect pheromones and other biologically active compounds (Mineeva, 2015).

3. Characterization of Novel Compounds

Bennett and Murphy (2020) isolated a compound related to 5-methyltetrahydro-2H-pyran-2-one through a series of reactions. They utilized NMR spectroscopy, mass spectrometry, and IR spectroscopy for structural characterization, highlighting the compound's potential in chemical synthesis (Bennett & Murphy, 2020).

4. Industrial-Scale Preparation for Therapeutic Use

Huang et al. (2022) reported on the industrial-scale preparation of a key intermediate structurally related to 5-methyltetrahydro-2H-pyran-2-one for the manufacture of SGLT2 inhibitors, highlighting its significance in diabetes therapy. They emphasized the process's efficiency, cost-effectiveness, and environmental friendliness (Huang et al., 2022).

5. Application in Seed Germination and Plant Growth

Flematti et al. (2009) identified alkyl substituted 2H-pyran-2-ones in smoke that stimulate seed germination. Their work elucidated the role of these compounds in promoting the germination of a wide range of plant species, which could have significant implications in agricultural science (Flematti et al., 2009).

properties

IUPAC Name

5-methyloxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUBDAOKWZLWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443615
Record name 5-methyl-tetrahydro-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyltetrahydro-2H-pyran-2-one

CAS RN

3123-98-6
Record name 5-methyl-tetrahydro-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
23
Citations
GG He, SF Liu, BQ Rao, HJ Bai… - Natural Product …, 2021 - journals.sagepub.com
… In this synthesis, the chiral center was completely derived from the natural product (5R)−3-hydroxy-5-methyltetrahydro-2H-pyran-2-one. Because there was no step in the synthesis …
Number of citations: 1 journals.sagepub.com
AGM Barrett, AJ Bennett, S Menzer… - The Journal of …, 1999 - ACS Publications
… (3R,4S,5S)-4-Methoxy-3-(methoxymethoxy)-5-methyltetrahydro-2H-pyran-2-one (16). To a stirred solution of lactol 15 (300 mg, 1.46 mmol) in CH 2 Cl 2 (10 mL) at 0 C was added Dess−…
Number of citations: 34 pubs.acs.org
BC Loosley - 2017 - open.library.ubc.ca
This thesis describes work attempting to synthesize and derivatize marine natural products. Chapter 1 outlines a brief history of natural products chemistry. It explains why modern …
Number of citations: 2 open.library.ubc.ca
F Godin, M Prevost, F Viens, P Mochirian… - The Journal of …, 2013 - ACS Publications
Exocyclic radical reductions were thoroughly investigated in the context of the synthesis of polysubstituted tetrahydropyrans, which are found in numerous macrolides. The radical …
Number of citations: 6 pubs.acs.org
ST Chau - 2011 - search.proquest.com
In the course of screening extracts for apoptosis inducers in Ras-dependent Ba/F3-V12 cells, Hayakawa1 and co-workers isolated the macrolide ammocidin A 1.1 from a culture broth of …
Number of citations: 3 search.proquest.com
WY Teoh, YS Yong, FN Razali, S Stephenie… - Separations, 2023 - mdpi.com
Natural products serve as a valuable source of antioxidants with potential health benefits for various conditions. Lygodium microphyllum (Cav.) R. Br., also known as Old World climbing …
Number of citations: 2 www.mdpi.com
DK Schneiderman, MA Hillmyer - pstorage-acs-6854636.s3 …
… of 5-‐‑methyltetrahydro-‐‑2H-‐‑pyran-‐‑2-‐‑one … 5-‐‑Methyltetrahydro-‐‑2H-‐‑pyran-‐‑2-‐‑one (γ-‐‑methyl-‐‑δ-‐‑valerolactone) … of 5-‐‑methyltetrahydro-‐‑2H-‐‑pyran-‐‑2-‐‑one …
YM Siu - 2021 - repositories.lib.utexas.edu
Molecules that disrupt microtubule dynamics are widely used in human medicine to treat cancer. Leiodermatolide A is an antimitotic marine macrolide that was isolated in 2008 from …
Number of citations: 0 repositories.lib.utexas.edu
EKLS Leggans - 2010 - conservancy.umn.edu
Polyketides are a diverse class of natural products with a wide range of biological and pharmacological activities. Polyketides are biosynthesized by modular multienzyme complexes, …
Number of citations: 0 conservancy.umn.edu
A Ngamnithiporn - 2021 - search.proquest.com
Described in this thesis are four projects related to the development of synthetic methodologies for the preparation of enantioenriched building blocks, and the total syntheses of …
Number of citations: 0 search.proquest.com

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